N-Benzyl-9-heptyl-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
64498-13-1 |
|---|---|
Molecular Formula |
C19H25N5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-benzyl-9-heptylpurin-6-amine |
InChI |
InChI=1S/C19H25N5/c1-2-3-4-5-9-12-24-15-23-17-18(21-14-22-19(17)24)20-13-16-10-7-6-8-11-16/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,20,21,22) |
InChI Key |
SQRUSJUIUYALEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Characterization of N Benzyl 9 Heptyl 9h Purin 6 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of purine (B94841) derivatives. By interacting with electromagnetic radiation, molecules like N-Benzyl-9-heptyl-9H-purin-6-amine produce unique spectral fingerprints that reveal a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial in the structural confirmation of this compound.
In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. openstax.org For purine derivatives, protons attached to the purine core and the benzyl (B1604629) and heptyl substituents will resonate at characteristic frequencies. chemicalbook.com For instance, the protons of the benzyl group's aromatic ring typically appear in the downfield region (δ 7.2-7.4 ppm), while the methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the protons of the heptyl chain will have distinct chemical shifts further upfield. rsc.org The integration of these signals provides a ratio of the number of protons of each type, and spin-spin coupling patterns can reveal which protons are adjacent to one another.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. hw.ac.uk Each unique carbon atom in this compound will produce a distinct signal. wisc.edu The chemical shifts of the carbon atoms in the purine ring, the benzyl ring, and the heptyl chain are influenced by their hybridization and the electronegativity of neighboring atoms. hw.ac.ukrsc.org For example, the carbons of the aromatic rings will resonate at higher chemical shifts (typically >100 ppm) compared to the sp³ hybridized carbons of the heptyl group. researchgate.net Comparison of experimental ¹³C NMR data with calculated shifts from theoretical models can further aid in the precise assignment of each carbon atom. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Purine Ring | 8.0 - 9.0 | 118 - 155 |
| Benzyl (Aromatic) | 7.2 - 7.4 | 127 - 139 |
| Benzyl (CH₂) | ~4.8 | ~48 |
| Heptyl Chain | 0.8 - 4.2 | 14 - 45 |
| Amine (NH) | Variable | Not Applicable |
| Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions. |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and can also be used to assess its purity. chromatographyonline.com In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound (C₁₉H₂₅N₅), the expected molecular weight is approximately 323.44 g/mol . bldpharm.com
Electron impact ionization (EI) is a common method that often leads to the fragmentation of the molecular ion. slideshare.net The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation. libretexts.org Common fragmentation pathways for N-benzylamines include cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable benzyl cation (m/z 91). nih.gov Other fragmentations can occur within the heptyl chain and the purine ring. miamioh.eduyoutube.com The presence of a molecular ion peak at the expected m/z value and a characteristic fragmentation pattern confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org
MS is also a valuable tool for assessing the purity of a sample. The presence of peaks corresponding to impurities can be readily detected. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the quantification of impurities. chromatographyonline.complos.org
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For purine derivatives, X-ray crystallography can confirm the substitution pattern on the purine ring and the conformation of the substituents. researchgate.net
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov For a related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, X-ray crystallography revealed the dihedral angles between the purine and benzene (B151609) rings and the specific hydrogen bonding interactions that stabilize the crystal packing. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the molecule's physical properties and potential intermolecular interactions.
Table 2: Key Crystallographic Parameters for a Representative Disubstituted Purine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.9926 (5) |
| b (Å) | 21.1673 (7) |
| c (Å) | 11.2622 (6) |
| β (°) | 114.274 (5) |
| Volume (ų) | 2823.5 (2) |
| Data for N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. asianpubs.org The principle is based on the absorption of infrared radiation by molecular vibrations. acs.orgacs.org Different functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint. nih.gov
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amine, C-H bonds of the aromatic and aliphatic groups, and C=N and C=C bonds within the purine and benzyl rings. nih.govresearchgate.net For example, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The aliphatic C-H stretches of the heptyl group will be observed just below 3000 cm⁻¹. The complex fingerprint region (below 1600 cm⁻¹) contains a wealth of information about the bending vibrations of the molecule. thermofisher.com
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netibna.ro It is particularly well-suited for the analysis of purine derivatives. nih.govnih.gov In HPLC, the sample is pumped through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. researchgate.net
For this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. nih.gov HPLC methods can be developed to have high sensitivity and specificity, with detection limits often in the microgram per milliliter range. ibna.ro The precision of HPLC methods is also typically very high, with low coefficients of variation. researchgate.net
Table 3: Typical HPLC Parameters for Purine Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 260 nm) |
| Temperature | Ambient or controlled (e.g., 40 °C) |
| These are general parameters and may need to be optimized for the specific analysis. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique ideal for the detection and quantification of specific compounds within complex biological or chemical matrices. nih.govyoutube.com Its application is crucial for analyzing this compound, especially in contexts such as metabolic studies or purity profiling where the analyte may be present at low concentrations alongside numerous other components.
A typical LC-MS/MS method for the analysis of purine derivatives involves an initial chromatographic separation followed by mass spectrometric detection. nih.govresearchgate.net The separation is commonly achieved using a reversed-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) allows for the effective separation of the analyte from matrix interferences. nih.gov
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The specific transitions from the precursor ion to these product ions are monitored, a process known as selected reaction monitoring (SRM), which provides a high degree of selectivity and sensitivity for quantification. researchgate.net
Method validation for such an analysis is critical and typically includes the assessment of linearity, precision, accuracy, recovery, and matrix effects, as demonstrated in studies of other purine metabolites. nih.govnih.gov
Table 1: Representative LC-MS/MS Method Validation Parameters for Purine Metabolite Analysis
This table presents typical validation data for LC-MS/MS methods used to quantify purine derivatives in biological samples, illustrating the expected performance for an analysis of this compound.
| Parameter | Specification | Finding |
| Linearity (R²) | ≥ 0.99 | ≥ 0.9944 nih.gov |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent | e.g., 0.050 µg/mL nih.gov |
| Intra-day Precision (%RSD) | < 15% | < 12.47% nih.gov |
| Inter-day Precision (%RSD) | < 15% | < 12.4% nih.gov |
| Accuracy (Recovery %) | 85-115% | 85.3% to 103.0% nih.gov |
The development of a robust LC-MS/MS method is essential for the reliable determination of this compound in various complex samples, providing crucial data for research and quality control. nih.govchromatographyonline.com
Thermoanalytical Techniques for Compound Stability Assessment
Thermoanalytical techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are invaluable for assessing its thermal stability and characterizing its thermal decomposition profile. unesp.brresearchgate.net These methods are widely used for the thermal characterization of various purine derivatives. unesp.brunesp.br
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.comnih.gov A TGA curve provides information about the temperatures at which the compound degrades. The onset temperature of decomposition is a key indicator of the material's thermal stability. mdpi.com For a pure, stable compound like this compound, the TGA curve would be expected to show a single, sharp weight loss step at the decomposition temperature. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is often run simultaneously with TGA. These techniques measure the difference in temperature between the sample and a reference material (DTA) or the heat flow required to maintain the sample at the same temperature as the reference (DSC). researchgate.net The resulting data reveal thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks. unesp.br For instance, a sharp endothermic peak would indicate the melting point of this compound, a critical parameter for its identification and purity assessment.
In a study on related purine derivatives like theophylline (B1681296) and caffeine (B1668208), simultaneous TG-DTA was used to determine their thermal stability. unesp.br Theophylline was found to be stable up to its melting point, followed by evaporation, while caffeine sublimes before melting. unesp.br Such analyses provide a comprehensive thermal profile of a compound.
Table 2: Illustrative Thermoanalytical Data for Purine Derivatives
This table shows representative thermal events for known purine compounds, as would be determined for this compound to assess its stability.
| Compound | Thermal Event | Temperature (°C) | Technique | Reference |
| Theophylline | Melting (endotherm) | 271 | DTA | unesp.br |
| Theophylline | Evaporation | >271 | TG/DTA | unesp.br |
| Caffeine | Sublimation | 183 | TG | unesp.br |
| Uric Acid | Decomposition | >380 | TG | unesp.br |
By applying these thermoanalytical techniques, a detailed understanding of the thermal behavior and stability of this compound can be achieved, which is vital for defining its handling, storage, and processing conditions. researchgate.net
Biological Activity and Molecular Mechanisms of N Benzyl 9 Heptyl 9h Purin 6 Amine Analogues
Target Identification and Engagement Studies
The biological effects of N-benzyl-9-alkylpurine analogues are predicated on their ability to interact with specific biomolecules. The structural scaffold of these compounds, featuring a purine (B94841) ring, a benzyl (B1604629) group, and an alkyl chain, allows for a range of interactions with protein targets, influencing their function and downstream signaling pathways.
Interaction with Purinergic Receptors
Purinergic receptors, which are activated by endogenous purines like adenosine (B11128) and ATP, are a key target class for N-benzyl-9-alkylpurine analogues. The structural similarity of these synthetic compounds to endogenous ligands allows them to bind to and modulate the activity of these receptors.
Studies on 9-ethylpurine derivatives have provided insights into how substitutions on the purine ring affect binding to human adenosine receptors (A1, A2A, A2B, and A3). For instance, 8-Bromo-9-ethyladenine demonstrated notable affinity for A2A and A2B receptors, with Kᵢ values of 0.052 µM and 0.84 µM, respectively. The introduction of different substituents at the 2-, 6-, or 8-positions of the 9-ethylpurine scaffold was found to significantly alter the affinity and selectivity for the various adenosine receptor subtypes.
Furthermore, research on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives has shown that these compounds can interact with cytokinin receptors, such as CRE1/AHK4 and AHK3. While these receptors are primarily studied in plants, their homology to human receptors suggests potential cross-reactivity and a broader range of purinergic signaling modulation by these compounds.
Table 1: Binding Affinities of 9-Ethylpurine Analogues at Human Adenosine Receptors
| Compound | A₁ Kᵢ (µM) | A₂A Kᵢ (µM) | A₂B Kᵢ (µM) | A₃ Kᵢ (µM) |
|---|---|---|---|---|
| 8-Bromo-9-ethyladenine | >10 | 0.052 | 0.84 | >1 |
| 2-Phenethoxy-9-ethyladenine | >10 | 0.025 | >10 | >1 |
| 2-Phenethylamino-9-ethyladenine | >10 | 0.25 | 0.5 | >1 |
| 6-Phenethylamino-9-ethylpurine | >10 | >10 | 0.75 | >1 |
Modulation of Nucleotide Metabolism Enzymes
Given their purine-based structure, N-benzyl-9-alkylpurine analogues have been investigated for their potential to modulate enzymes involved in nucleotide metabolism. These enzymes are critical for the synthesis and breakdown of purines, processes essential for cell growth, proliferation, and survival.
While direct inhibitory data of N-benzyl-9-heptyl-9H-purin-6-amine on purine biosynthesis enzymes is not extensively documented, the general understanding is that purine analogues can act as feedback inhibitors or compete with natural substrates of enzymes in the de novo or salvage pathways. The structural resemblance to adenosine and guanosine (B1672433) allows these compounds to potentially interact with the allosteric or active sites of key enzymes, thereby disrupting the production of purine nucleotides.
There is evidence to suggest that N-benzyl-purine analogues can inhibit enzymes involved in purine degradation. For example, studies on cytokinin oxidase/dehydrogenase, an enzyme responsible for the degradation of N6-substituted adenines, have shown that modifications at the N9 position can influence the rate of enzymatic turnover. This suggests that the heptyl group at the N9 position of this compound could play a role in its metabolic stability and interaction with purine-degrading enzymes.
Additionally, a related compound, O6-benzyl-N2-acetylguanosine, has been shown to inhibit O6-alkylguanine-DNA alkyltransferase (AGAT), a DNA repair enzyme. This finding highlights the potential for benzyl-substituted purines to interfere with enzymatic processes related to nucleotide and DNA metabolism.
Binding to Specific Protein Targets
Beyond purinergic receptors and metabolic enzymes, N-benzyl-9-alkylpurine analogues have been found to bind to other specific protein targets, often with high affinity and specificity. These interactions can lead to a variety of cellular effects, including the modulation of signal transduction pathways and the induction of apoptosis.
Several specific protein targets for N-benzyl-purine analogues have been identified:
Heat Shock Protein 90 (HSP90): An analogue, 8-[(6-Iodo-benzodioxol)sulfanyl]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine, has been identified as an inhibitor of HSP90, a chaperone protein that is crucial for the stability and function of many signaling proteins implicated in cancer.
USP1/UAF1 Deubiquitinase Complex: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to be potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a key role in DNA damage response. Inhibition of this complex can lead to increased levels of monoubiquitinated PCNA and subsequently, cell death in cancer cells.
Aurora Kinase A: A compound with an N-benzylbenzamide backbone has been identified as an allosteric inhibitor of Aurora kinase A, a key regulator of mitosis. This inhibition disrupts the interaction of the kinase with its activator TPX2.
PH Domain Leucine-Rich Repeat-Containing Protein Phosphatase 2 (PHLPP2): The compound 9-benzyl-6-(benzylthio)-9H-purin-2-amine has been reported to have an IC₅₀ of 40 µM against PHLPP2, a phosphatase that plays a role in the PI3K/Akt signaling pathway.
Table 2: Specific Protein Targets of N-Benzyl-Purine Analogues
| Compound Analogue | Protein Target | Biological Effect |
|---|---|---|
| 8-[(6-Iodo-benzodioxol)sulfanyl]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine | HSP90 | Inhibition of chaperone activity |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | Inhibition of deubiquitinase activity |
| N-benzylbenzamide derivative | Aurora Kinase A | Allosteric inhibition |
| 9-benzyl-6-(benzylthio)-9H-purin-2-amine | PHLPP2 | Inhibition of phosphatase activity (IC₅₀ = 40 µM) |
Cellular and Subcellular Mechanisms of Action
The interaction of N-benzyl-9-alkylpurine analogues with their molecular targets translates into a range of cellular and subcellular effects. The lipophilic nature of the benzyl and heptyl groups can facilitate the passage of these compounds across cell membranes, allowing them to reach intracellular targets.
Research on the cellular effects of these compounds is ongoing, but preliminary studies have indicated several potential mechanisms of action. For example, some 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have exhibited marginal cytotoxicity against human cancer cell lines, suggesting a potential for antiproliferative activity.
Furthermore, the inhibition of key proteins like HSP90 and the USP1/UAF1 complex by analogues of this compound points towards a mechanism involving the disruption of cellular signaling and DNA repair pathways. The induction of apoptosis has also been observed with related compounds. For instance, O6-benzyl-N2-acetylguanosine was found to enhance chloroethylnitrosourea-induced apoptosis in human melanoma cells.
The subcellular localization of these compounds and their targets is also a critical aspect of their mechanism of action. While specific data for this compound is not yet available, the known targets of its analogues are found in various cellular compartments, including the cytoplasm (HSP90, Aurora Kinase A) and the nucleus (USP1/UAF1, AGAT), suggesting that these compounds can exert their effects throughout the cell.
Effects on Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell growth and division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Certain N-benzyl-9-alkyl-9H-purin-6-amine analogues have been shown to interrupt this cycle, thereby inhibiting the growth of cancer cells.
Research into the biological activity of 6,9-disubstituted purines has indicated their potential as antitumor agents. researchgate.net While specific data on the cell cycle effects of a broad range of N-benzyl-9-alkyl-9H-purin-6-amine analogues remains an area of active investigation, the general understanding is that these compounds can cause cell cycle arrest at different phases, preventing the cancer cells from dividing and multiplying. The precise phase of the cell cycle that is affected can depend on the specific chemical structure of the analogue, including the nature of the alkyl group at the 9-position of the purine ring.
Interactive Table: Hypothetical Cell Cycle Analysis of Cancer Cells Treated with N-Benzyl-9-alkyl-9H-purin-6-amine Analogues
| Compound | Alkyl Group at N9 | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | - | 0 | 45 | 30 | 25 |
| Analogue A | Methyl | 10 | 65 | 20 | 15 |
| Analogue B | Propyl | 10 | 70 | 15 | 15 |
| Analogue C | Heptyl | 10 | 60 | 25 | 15 |
Note: The data in this table is illustrative and based on the general antiproliferative effects reported for purine derivatives. Specific experimental values for these exact compounds are not currently available in the public domain.
Induction of Apoptosis Pathways
Apoptosis is a natural and essential process of programmed cell death that eliminates old, damaged, or infected cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and the progression of tumors. A key strategy in cancer therapy is to reactivate these dormant apoptotic pathways.
Various derivatives of 6-benzylaminopurine (B1666704) have been reported to possess anticancer and antiproliferative properties, with the induction of apoptosis being a significant mechanism of their action. researchgate.net Studies on related 6,9-disubstituted purines have confirmed their potential as antitumor agents, suggesting that the induction of apoptosis is a key outcome of their cellular activity. researchgate.net
The process of apoptosis is complex and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. While detailed mechanistic studies on this compound analogues are limited, it is hypothesized that these compounds can trigger one or both of these pathways. This could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cancer cell.
Interactive Table: Hypothetical Apoptosis Induction in Cancer Cells by N-Benzyl-9-alkyl-9H-purin-6-amine Analogues
| Compound | Alkyl Group at N9 | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Control | - | 0 | 5 | 1.0 |
| Analogue A | Methyl | 10 | 35 | 3.2 |
| Analogue B | Propyl | 10 | 45 | 4.5 |
| Analogue C | Heptyl | 10 | 30 | 2.8 |
Note: The data in this table is illustrative and based on the general pro-apoptotic effects reported for purine derivatives. Specific experimental values for these exact compounds are not currently available in the public domain.
Computational Chemistry and in Silico Approaches for N Benzyl 9 Heptyl 9h Purin 6 Amine Research
Molecular Modeling and Simulation Techniques
Molecular modeling and simulations provide a dynamic view of the molecule, predicting its interactions with biological targets and its behavior in a simulated physiological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. For N-Benzyl-9-heptyl-9H-purin-6-amine, docking studies can identify key interactions that contribute to its binding affinity. The purine (B94841) core can form hydrogen bonds, the benzyl (B1604629) group can engage in π-π stacking with aromatic residues, and the heptyl chain can fit into hydrophobic pockets. Studies on analogous N6-benzyladenine derivatives have used docking to rationalize interactions with targets like cytokinin receptors and various kinases. mdpi.comnih.gov This analysis is critical for understanding the structural basis of the compound's potential biological activity.
The results of a docking simulation are often quantified by a scoring function, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction.
Table 1: Representative Molecular Docking Data for this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Residue (Target) | Atom/Group (Ligand) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | LEU83 (Backbone NH) | N1 (Purine) | 2.9 |
| Hydrogen Bond | GLU81 (Side Chain) | N6-H (Amine) | 3.1 |
| π-π Stacking | PHE80 | Benzyl Ring | 3.8 |
Note: This data is illustrative and based on common interactions for this class of compounds.
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. nih.gov An MD simulation calculates the motion of atoms in the system, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. mdpi.com For this compound, an MD simulation could confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose are used to quantify the stability of the complex. acs.org A stable RMSD value over time suggests a stable binding mode.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Simulation Time | 100 ns | To observe the dynamic stability and conformational changes of the complex. |
| Force Field | AMBER, CHARMM | To define the potential energy and forces between atoms. |
| Water Model | TIP3P | To simulate an aqueous solvent environment. |
| Temperature | 310 K | To simulate physiological temperature. |
| Pressure | 1 atm | To simulate constant pressure conditions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. researchgate.net The model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and relating them to experimentally determined activity. Descriptors relevant to this molecule would include those related to its size, lipophilicity (influenced by the heptyl chain), and electronic properties of the purine and benzyl rings. researchgate.net A robust QSAR model can guide the optimization of the lead compound by predicting which structural modifications are likely to improve activity. nih.gov
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. researchgate.netdovepress.com For this compound, a pharmacophore model would likely consist of features such as hydrogen bond acceptors (N1, N3, N7 of purine), a hydrogen bond donor (N6-H), an aromatic ring feature (benzyl group), and a hydrophobic feature (heptyl chain). dergipark.org.tr Once developed, this model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify other molecules that possess the same essential features and are therefore potential candidates for the same biological target. nih.govresearchgate.net
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Description | Corresponding Molecular Moiety |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Purine Nitrogens (N1, N3, N7) |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | N6-Amine |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Benzyl Group |
Quantum Mechanics Studies for Electronic Properties and Interactions
Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov For this compound, QM studies can be used to calculate fundamental properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. nih.gov These properties are crucial for understanding the molecule's intrinsic reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking. acs.org For example, the electrostatic potential map can highlight electron-rich regions (like the purine nitrogens) that are likely to act as hydrogen bond acceptors. This detailed electronic information can refine the parameters used in molecular mechanics force fields for more accurate MD simulations.
Table 4: Representative Data from a Quantum Mechanics Calculation
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic stability. |
Pre Clinical Evaluation Methodologies for Purine Derivatives in Research
In Vitro Experimental Models for Biological Activity Assessment
Initial screening of purine (B94841) derivatives often involves a battery of in vitro assays to determine their biological activity at a cellular and molecular level. These experiments are essential for identifying promising compounds and understanding their primary effects.
A common application for novel purine derivatives is in the field of oncology. The cytotoxic or anti-proliferative activity of these compounds is frequently evaluated against a panel of human cancer cell lines. For instance, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have been tested against various tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2). mdpi.com This approach helps to determine the potency and selectivity of the compounds. The effect of promising compounds on the cell cycle of both sensitive and resistant cancer cell lines can further elucidate their mechanism, for example, by identifying them as inhibitors of DNA biosynthesis. mdpi.com
Beyond cancer, purine derivatives are investigated for other therapeutic properties, such as anti-inflammatory effects. In vitro models for inflammation can include assays for the inhibition of albumin denaturation, red blood cell (RBC) hemolysis, and cyclooxygenase (COX) enzyme activity. rsc.org For example, certain purine isosteres have demonstrated significant in vitro anti-inflammatory efficacy by stabilizing RBC membranes, preventing protein denaturation, and inhibiting COX enzymes at various concentrations. rsc.org
The following table provides an example of data that might be generated from in vitro anti-proliferative screening of purine-based compounds.
Table 1: Example of In Vitro Anti-proliferative Activity of Purine Derivatives
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound 5a | Cancer Cell Line A | 38 |
| Compound 5e | Cancer Cell Line B | 46 |
| Compound 7e | Cancer Cell Line C | 44 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data is illustrative and based on findings for purine-based derivatives. mdpi.com
In Vivo Models for Efficacy and Mechanism Studies
Following promising in vitro results, the evaluation of purine derivatives progresses to in vivo models to assess their efficacy and further investigate their mechanism of action within a whole organism. These studies are critical for understanding how the compound behaves in a complex biological system.
Animal models of disease are instrumental in this phase. For example, a new theophylline (B1681296) derivative, which shares a core structure with purines, was evaluated for its efficacy in animal models of multiple sclerosis, rheumatoid arthritis, and autoimmune hepatitis. nih.gov Such studies can reveal the therapeutic potential of a compound in relevant disease contexts. The development of pharmacokinetic/pharmacodynamic (PK/PD) disease progression models can further help in predicting the clinical score-time courses and understanding the relationship between drug concentration and its effect. nih.gov
These in vivo studies provide crucial information that bridges the gap between initial laboratory findings and potential clinical applications.
Advanced Analytical Methodologies for Biological Matrices
To fully understand the fate and effect of a purine derivative in a biological system, advanced analytical techniques are employed. These methods are essential for metabolite profiling, quantification, and assessing enzyme activity.
The analysis of purine metabolites in biological samples is fundamental to understanding the compound's metabolism and disposition. Techniques like ultra-performance liquid chromatography (UPLC) with photodiode-array (PDA) detection have been optimized to resolve and quantify numerous biologically relevant purine metabolites, including ATP, ADP, AMP, adenosine (B11128), adenine (B156593), GTP, GDP, GMP, hypoxanthine, and xanthine, from a small sample volume. frontiersin.org This method has demonstrated high reproducibility and is well-suited for analyzing purines in samples from cultured human cells. frontiersin.org
For more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common and powerful tool in both human and veterinary medicine. nih.gov This technique is particularly valuable for the analysis of biological fluids and helps to overcome the limitations of less specific methods like colorimetric assays, which can be prone to interference from other endogenous substances. nih.gov The use of matrix-matched calibrators is recommended to avoid over- or underestimation due to the matrix effect. nih.gov
Determining the effect of a purine derivative on specific enzymes is often key to understanding its mechanism of action. Enzyme activity assays are conducted to measure the inhibitory or activating effects of the compound.
For instance, if a purine derivative is being investigated as an anti-inflammatory agent, its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) would be assessed. rsc.org The results of such assays, typically expressed as IC50 values (the concentration of the compound required to inhibit enzyme activity by 50%), provide a quantitative measure of the compound's potency. Some purine analogues have shown the ability to decrease COX-1 and COX-2 activities more effectively than reference drugs like indomethacin. rsc.org
Similarly, if a purine derivative is designed as a kinase inhibitor for cancer therapy, its inhibitory activity against specific kinases like EGFR and BRAFV600E would be determined through enzymatic assays. mdpi.com
The following table illustrates the type of data obtained from an in vitro COX inhibition assay.
Table 2: Example of In Vitro COX Inhibition by Purine Analogues
| Compound | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) |
|---|---|---|
| Compound A | 40.04 | 27.76 |
| Compound B | 87.29 | 42.30 |
| Indomethacin (Reference) | 91.57 | 42.66 |
IC50 represents the concentration required to inhibit enzyme activity by 50%. Data is illustrative and based on findings for purine analogues. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
